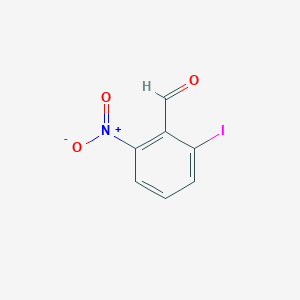
2-Iodo-6-nitrobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodo-6-nitrobenzaldehyde is an organic compound with the molecular formula C7H4INO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with an iodine atom at the second position and a nitro group at the sixth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-nitrobenzaldehyde typically involves the nitration of 2-iodobenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction: 2-Iodobenzaldehyde is treated with a nitrating mixture (HNO3/H2SO4) to introduce the nitro group at the sixth position of the benzene ring.
Reaction Conditions: The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration or decomposition of the starting material.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2-Iodo-6-nitrobenzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Potassium permanganate in alkaline conditions, or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 2-Iodo-6-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Oxidation: 2-Iodo-6-nitrobenzoic acid.
科学的研究の応用
2-Iodo-6-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique substituents make it a valuable intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and nitro groups. It serves as a probe to investigate the mechanisms of enzymatic transformations.
Industry: Used in the production of dyes, pigments, and other fine chemicals. Its reactivity makes it suitable for various industrial processes requiring specific functional groups.
作用機序
The mechanism of action of 2-Iodo-6-nitrobenzaldehyde depends on the specific chemical reactions it undergoes. For example:
Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.
Substitution: The iodine atom is displaced by a nucleophile through a nucleophilic aromatic substitution mechanism, involving the formation of a Meisenheimer complex intermediate.
Oxidation: The aldehyde group is oxidized to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent to the carbonyl carbon.
類似化合物との比較
2-Iodo-6-nitrobenzaldehyde can be compared with other similar compounds such as:
2-Iodo-4-nitrobenzaldehyde: Similar structure but with the nitro group at the fourth position. It may exhibit different reactivity and applications due to the positional isomerism.
2-Chloro-6-nitrobenzaldehyde: Chlorine atom instead of iodine. The reactivity may differ due to the different halogen substituents.
2-Nitrobenzaldehyde: Lacks the iodine substituent. It is a simpler compound with different reactivity and applications.
The uniqueness of this compound lies in the combination of the iodine and nitro substituents, which impart distinct chemical properties and reactivity patterns, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C7H4INO3 |
|---|---|
分子量 |
277.02 g/mol |
IUPAC名 |
2-iodo-6-nitrobenzaldehyde |
InChI |
InChI=1S/C7H4INO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-4H |
InChIキー |
GMKNQBCILSZFJK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)I)C=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-sulfanylidene-6,7,8,8a-tetrahydro-1H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B15132831.png)
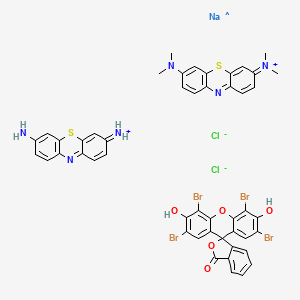
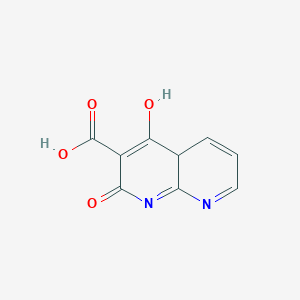
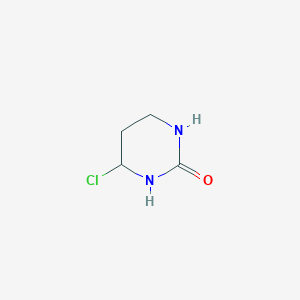
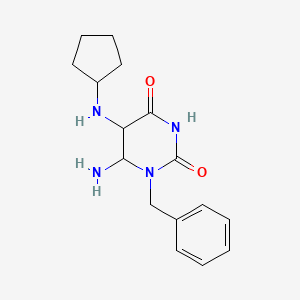
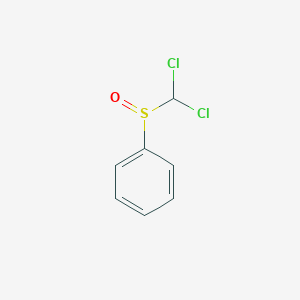

![6-bromo-1-butan-2-yl-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide](/img/structure/B15132865.png)
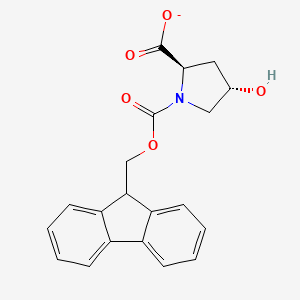

![Pyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B15132896.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B15132901.png)

